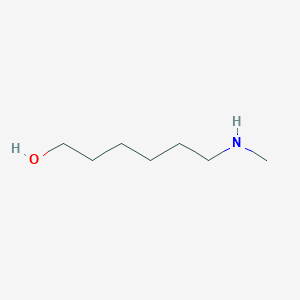
(S)-3-Hydroxy-gamma-butyrolactone
概述
描述
(S)-3-Hydroxy-gamma-butyrolactone is a chiral lactone compound with significant importance in various fields of chemistry and biology. It is a derivative of gamma-butyrolactone, featuring a hydroxyl group at the third carbon in the S-configuration. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: (S)-3-Hydroxy-gamma-butyrolactone can be synthesized through several methods. One common approach involves the asymmetric reduction of gamma-butyrolactone using chiral catalysts. For instance, the reduction can be achieved using a chiral oxazaborolidine catalyst in the presence of borane. The reaction typically occurs under mild conditions, yielding the desired (S)-enantiomer with high enantiomeric excess.
Industrial Production Methods: In industrial settings, this compound is often produced via biocatalytic processes. Enzymes such as lipases or reductases are employed to catalyze the stereoselective reduction of gamma-butyrolactone. These biocatalytic methods are favored due to their high selectivity, mild reaction conditions, and environmentally friendly nature.
化学反应分析
Types of Reactions: (S)-3-Hydroxy-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, gamma-butyrolactone.
Reduction: Further reduction of the lactone ring can yield 1,4-butanediol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Gamma-butyrolactone.
Reduction: 1,4-Butanediol.
Substitution: Various substituted gamma-butyrolactone derivatives.
科学研究应用
(S)-3-Hydroxy-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic applications, including antiviral and anticancer agents.
Industry: It is utilized in the production of fine chemicals, polymers, and agrochemicals.
作用机制
The mechanism of action of (S)-3-Hydroxy-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate, undergoing transformation through the catalytic activity of enzymes. The hydroxyl group and lactone ring play crucial roles in its reactivity and interaction with enzymes, facilitating various biochemical processes.
相似化合物的比较
Gamma-butyrolactone: The parent compound without the hydroxyl group.
1,4-Butanediol: A reduction product of (S)-3-Hydroxy-gamma-butyrolactone.
Delta-valerolactone: A structurally similar lactone with a five-membered ring.
Uniqueness: this compound is unique due to its chiral nature and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its stereoselective synthesis and diverse reactivity make it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
(4S)-4-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDLSHBRSNCBV-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428483 | |
| Record name | (S)-3-Hydroxy-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7331-52-4 | |
| Record name | (S)-3-Hydroxy-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7331-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybutyrolactone, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007331524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-Hydroxy-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-hydroxy-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4S)-4-hydroxyoxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBUTYROLACTONE, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LIE7314JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of (S)-3-Hydroxy-gamma-butyrolactone?
A1: this compound serves as a key precursor in synthesizing pharmaceuticals and other biologically active compounds. [, , ] For instance, it acts as a starting material for producing (S)-oxiracetam, a nootropic drug known to potentially improve brain function and address senile dementia. []
Q2: How can this compound be synthesized using enzymatic methods?
A2: Several enzymatic approaches enable the production of this compound. One method involves the stereoselective hydrolysis of racemic ethyl 4-chloro-3-hydroxybutyrate (ECHB) using Novozym 435 lipase. [] This process yields (R)-ECHB and this compound via (S)-4-chloro-3-hydroxybutyric acid. Another strategy employs a specific hydrolase to convert (S-β-benzoyloxy-γ-butyrolactone) to high-purity this compound. [] Additionally, researchers have developed continuous processes for this compound production from polysaccharide sources. These processes utilize specific enzymes, like alpha-amylase and pullulanase, for sequential degradation of amylopectin oligosaccharides, followed by oxidation and esterification steps. [, ]
Q3: Can the concentration of starting materials impact the production of this compound?
A3: Yes, the substrate concentration can significantly influence the production process. For example, when utilizing recombinant Escherichia coli cells with a specific (R)-4-Chloro-3-hydroxybutyrate (CHB) degrading enzyme, researchers observed that increasing the maximum substrate concentration from 8% to 15% (w/v) was possible. This optimization led to a 20-fold reduction in reaction time compared to using the wild-type Enterobacter sp. DS-S-75 strain. []
Q4: Can this compound be directly converted into other useful compounds?
A4: Research indicates that this compound can be directly transformed into valuable chiral three-carbon building blocks. [] This direct conversion signifies its versatility as a starting material in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)
